1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one
Description
This compound features a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a piperazine moiety. The piperazine is further functionalized with a 2,2,2-trifluoroethan-1-one group. The trifluoromethyl group in the ethanone moiety increases electron-withdrawing effects, which may enhance binding affinity to target proteins, such as kinases or neurotransmitter receptors, by altering charge distribution .
Properties
IUPAC Name |
1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-2-27-14-5-3-13(4-6-14)15-7-8-16(23-22-15)24-9-11-25(12-10-24)17(26)18(19,20)21/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMKLLXZUUSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both pyridazin-3(2h)-ones and piperazine derivatives, which are part of the compound’s structure, have been associated with a wide range of pharmacological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the pharmacological activities of similar compounds, it can be hypothesized that it may interact with various receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse pharmacological effects such as anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity.
Biological Activity
The compound 1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 470.52 g/mol. The synthesis typically involves several steps, including the formation of the pyridazine ring and subsequent modifications to introduce the piperazine and trifluoroethanone moieties.
Synthetic Route Overview:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Piperazine Introduction : Nucleophilic substitution reactions are used to attach the piperazine group to the pyridazine core.
- Trifluoroethanone Addition : The final step involves introducing the trifluoroethanone group through acylation reactions.
Anticancer Properties
Research indicates that pyridazine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |
Anti-inflammatory Effects
Pyridazinones have also demonstrated anti-inflammatory properties. In vitro studies show that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study Example:
A study conducted on a series of pyridazinone derivatives found that certain modifications significantly enhanced their ability to suppress IL-6 production in macrophages stimulated by lipopolysaccharides (LPS).
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis.
- Signal Transduction Pathways : The modulation of pathways such as MAPK or PI3K/Akt may play a role in its therapeutic effects.
Research Findings
Recent studies have highlighted the diverse biological activities associated with pyridazine derivatives:
- Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains.
- Antidiabetic Effects : Some compounds exhibit inhibition of alpha-glucosidase, indicating potential for diabetes management.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Aryl Substituents : The 4-ethoxyphenyl group offers improved metabolic stability over halogenated analogs (e.g., 4-fluorophenyl in ), as ethers are less prone to oxidative metabolism than halogens .
- Piperazine Modifications: The trifluoroethanone group introduces strong electron-withdrawing effects, contrasting with sulfonyl () or morpholinyl () substituents, which may alter receptor selectivity .
Advantages and Limitations
Advantages of the Target Compound :
Limitations :
- Lack of direct pharmacological data limits mechanistic insights.
- Potential toxicity risks associated with trifluoromethyl groups (e.g., bioaccumulation) require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
